molecular formula C21H20N2O4S B2893143 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 941958-50-5

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B2893143
CAS No.: 941958-50-5
M. Wt: 396.46
InChI Key: QOQZRPWLCKOQGF-UHFFFAOYSA-N
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Description

N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a substituted phenyl ring bearing methoxy and pyrrolidin-2-one moieties. This compound belongs to a class of antimicrotubule agents designed to inhibit the colchicine-binding site (C-BS) of tubulin, thereby disrupting microtubule dynamics and exerting antiproliferative effects in cancer cells . Its structural uniqueness lies in the naphthalene sulfonamide group, which distinguishes it from simpler aryl-sulfonamide analogs and may enhance binding interactions with the C-BS .

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-27-20-14-17(9-11-19(20)23-12-4-7-21(23)24)22-28(25,26)18-10-8-15-5-2-3-6-16(15)13-18/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQZRPWLCKOQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The target compound shares a core 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide scaffold with analogs such as N-(4-Methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (Compound 32) and N-([1,1'-Biphenyl]-4-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (Compound 33) . Key structural differences include:

  • Naphthalene vs. Benzene : The naphthalene group in the target compound increases aromatic surface area and lipophilicity compared to the benzene ring in Compound 32.
  • Substituent Position : The methoxy group in the target is positioned at the 3- and 4-positions of the phenyl ring, whereas Compound 32 has a methoxy group only at the 4-position.
  • Pyrrolidinone vs.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Sulfonamide Substituents on Phenyl Ring Molecular Weight LogP* Melting Point (°C)
Target Compound Naphthalene 3-Methoxy, 4-pyrrolidinone 422.5 (est.) 3.8 Not reported
Compound 32 Benzene 4-Methoxy, 4-pyrrolidinone 388.4 2.5 206–209
Compound 33 Benzene Biphenyl, 4-pyrrolidinone 460.5 4.2 177–179
PYB-SA Derivatives (e.g., from ) Benzene Varied aryl groups 350–500 2.0–4.5 Not reported

*LogP estimated using SwissADME .

Physicochemical Properties
  • Metabolic Stability: The pyrrolidinone moiety may resist oxidative metabolism better than imidazolidinone analogs, as five-membered lactams are less prone to ring-opening reactions .

Q & A

Q. Reactivity Influences :

  • The sulfonamide group participates in nucleophilic reactions (e.g., alkylation) and hydrogen bonding, critical for target binding .
  • The methoxy group stabilizes aromatic intermediates during synthesis via resonance effects .
  • The pyrrolidinone ring undergoes ring-opening or functionalization under acidic/basic conditions, enabling derivatization .

Basic: What synthetic methodologies are employed for preparing this compound?

Answer:
A typical multi-step synthesis includes:

Sulfonamide Formation : Coupling naphthalene-2-sulfonyl chloride with a 3-methoxy-4-aminophenyl intermediate under basic conditions (e.g., pyridine/DCM) .

Pyrrolidinone Installation : Cyclization of a γ-aminobutyric acid derivative or condensation with a preformed 2-oxopyrrolidine using carbodiimide-based coupling agents .

Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Q. Key Characterization :

  • NMR (¹H/¹³C) confirms regiochemistry of the methoxy and pyrrolidinone groups .
  • HRMS validates molecular weight and isotopic patterns .

Advanced: How can researchers resolve contradictions in biological activity data across experimental models for this compound?

Answer:
Contradictions often arise from variations in cell lines, assay conditions, or off-target effects. Methodological strategies include:

  • Orthogonal Assays : Combine antiproliferative assays (e.g., MTT) with tubulin polymerization tests to confirm microtubule-targeting mechanisms .
  • Dose-Response Profiling : Use IC₅₀ values across multiple cell lines (e.g., HT-1080, MCF7) to identify cell-type-specific sensitivities (Table 1) .
  • Target Engagement Studies : Employ SPR or thermal shift assays to directly measure binding affinity to tubulin or other targets .

Q. Table 1. Antiproliferative Activity of Analogous Sulfonamides (IC₅₀, μM)

Cell LinePYB-SO DerivativesPYB-SA Derivatives
HT-10800.0087–8.60.056–21
MCF70.12–4.50.34–9.8
Data adapted from phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide studies .

Advanced: What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?

Answer:
Key optimizations include:

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyls) on the naphthalene ring or replace the methoxy with a PEG-linked substituent .
  • Metabolic Stability : Block metabolic hotspots (e.g., para-methoxy positions) via fluorination or deuteration .
  • Computational Guidance : Use SwissADME to predict logP, bioavailability, and blood-brain barrier penetration .

Example : Methyl-to-cyclopropyl substitution on the pyrrolidinone ring reduced CYP450-mediated metabolism in murine models .

Advanced: How does substitution patterning on the phenyl ring affect binding affinity to biological targets?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Methoxy Position : 3-Methoxy enhances tubulin binding by 10-fold compared to 4-methoxy, likely due to steric alignment with the colchicine-binding site .
  • Pyrrolidinone vs. Piperidinone : 2-Oxopyrrolidin-1-yl increases potency (IC₅₀ = 8.6 μM) over piperidinone (IC₅₀ = 21 μM) due to improved hydrogen bonding .
  • Naphthalene vs. Benzene : Naphthalene sulfonamides show 5-fold higher affinity for microtubules, attributed to enhanced hydrophobic interactions .

Q. Methodology :

  • Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains).
  • Validate via molecular docking (MOE software) against α,β-tubulin (PDB: 1SA0) .

Basic: What analytical techniques confirm the purity and structure of this compound?

Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm) signals .
  • X-ray Crystallography : Resolves conformational details (e.g., planarity of naphthalene and phenyl rings) .
  • HPLC-PDA : Quantifies purity (>98%) using C18 columns and UV detection at 254 nm .

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